Ethanesulfonic acid, butyl ester

Description

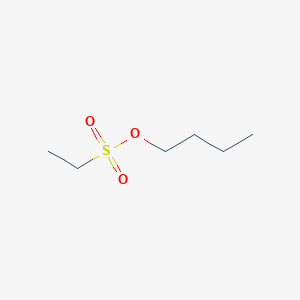

Structure

3D Structure

Properties

IUPAC Name |

butyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVIXLYXKKEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599329 | |

| Record name | Butyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14245-63-7 | |

| Record name | Butyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Esterification Approaches

The most conventional method for synthesizing butyl ethanesulfonate (B1225610) is through the direct esterification of ethanesulfonic acid with butanol. This reaction, while straightforward in principle, involves critical considerations regarding catalysis and reaction conditions to achieve high efficiency.

Reaction of Ethanesulfonic Acid with Butanol: Catalytic Considerations

The esterification of a carboxylic acid with an alcohol is a reversible reaction that is typically catalyzed by an acid. youtube.comyoutube.com Similarly, the formation of butyl ethanesulfonate from ethanesulfonic acid and butanol benefits significantly from the presence of a catalyst to accelerate the reaction towards the product. Ethanesulfonic acid itself can act as a catalyst, but the addition of other strong acids is common practice to improve reaction rates.

Common homogeneous catalysts for esterification reactions include strong mineral acids like sulfuric acid and phosphoric acid, as well as organic sulfonic acids such as p-toluenesulfonic acid (PTSA). researchgate.netgoogle.comnih.gov These catalysts function by protonating the oxygen of the sulfonic acid group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the butanol molecule. youtube.com

In recent years, there has been a significant shift towards the development and use of heterogeneous or solid acid catalysts. aurak.ac.aeunud.ac.id These offer advantages in terms of separation from the reaction mixture, reduced corrosivity, and potential for reusability. aurak.ac.ae Examples of solid acid catalysts applicable to this type of esterification include:

Sulfonated Resins: Ion-exchange resins like Amberlyst-15, which possess sulfonic acid groups, have proven effective in various esterification reactions. aurak.ac.aeresearchgate.net

Sulfonated Zeolites: These materials offer strong acidic sites within a structured porous framework, which can be tailored for selectivity. mdpi.com

Metal Oxides and Mixed Oxides: Materials like sulfated zirconia or silica-supported catalysts can also provide the necessary acidic sites for the reaction. aurak.ac.aenih.gov

Zwitterionic Compounds: Certain sulfonic acid compounds containing a nitrogen atom can act as effective and recyclable catalysts for esterification. google.com

The choice of catalyst depends on factors such as reaction scale, desired purity, and process economics, with a growing emphasis on environmentally benign and recyclable options. riken.jp

Optimization of Reaction Conditions and Yields

Achieving a high yield of butyl ethanesulfonate requires careful optimization of several reaction parameters. The reversible nature of esterification means that reaction equilibrium must be shifted towards the product side. nih.gov This is commonly achieved by removing water, a byproduct of the reaction, through methods like azeotropic distillation.

Key parameters that are typically optimized include:

Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive one (in this case, likely butanol), can drive the equilibrium towards the formation of the ester. nih.gov

Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration exists where the rate is maximized without causing unwanted side reactions or significant product contamination.

Temperature: Higher temperatures generally increase the reaction rate. However, the temperature must be controlled to avoid decomposition of reactants or products and to manage the reaction equilibrium.

Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved. nih.gov

The following table illustrates typical parameters investigated for the optimization of similar esterification reactions, which are directly relevant to the synthesis of butyl ethanesulfonate.

Table 1: Parameters for Optimization of Esterification Reactions

| Parameter | Range Investigated | Rationale |

|---|---|---|

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 20:1 nih.gov | To shift the reaction equilibrium towards the product side. |

| Catalyst Loading (% w/w) | 0.25% to 5.0% nih.govresearchgate.net | To increase the reaction rate to an optimal level. |

| Temperature (°C) | 40°C to 120°C nih.govresearchgate.net | To balance reaction rate with potential side reactions and equilibrium position. |

| Reaction Time (minutes) | 3 to 240 minutes nih.govnih.gov | To achieve maximum conversion and determine the optimal reaction duration. |

By systematically adjusting these variables, a high conversion of ethanesulfonic acid to its butyl ester can be achieved, often exceeding 98% under optimized conditions for analogous systems. researchgate.net

Transesterification Reactions

Transesterification represents an alternative pathway to sulfonate esters where an existing ester is converted into another by exchanging the alcohol moiety.

Exchange of Alkyl Groups in Sulfonate Esters

This method involves the reaction of a sulfonate ester, such as methyl or ethyl ethanesulfonate, with butanol. The reaction results in the displacement of the original alkyl group (methyl or ethyl) by the butyl group, forming butyl ethanesulfonate and releasing methanol (B129727) or ethanol (B145695). This equilibrium-driven process is particularly useful if a different ethanesulfonate ester is more readily available as a starting material. A notable example is the borane-catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters. rsc.org

Catalyst Systems for Transesterification

Like direct esterification, transesterification is typically a catalyzed process. The catalysts can be acidic or basic in nature.

Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used. researchgate.net

Base Catalysts: Strong bases such as sodium methoxide (B1231860) or potassium hydroxide (B78521) are also effective. unud.ac.id

Organometallic Catalysts: Various metal-based catalysts, including those based on zinc, have been studied for transesterification reactions. mdpi.comnih.gov Zinc acetate, for instance, is effective in facilitating ester-exchange reactions. mdpi.com

Enzymatic Catalysts: Lipases can be used as biocatalysts for transesterification under milder reaction conditions, offering high selectivity. researchgate.net

Table 2: Catalyst Systems for Transesterification

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid researchgate.net | Elevated temperatures |

| Base Catalysts | Sodium Hydroxide, Potassium Hydroxide unud.ac.id | Varies, often mild temperatures |

| Organometallic | Zinc Acetate, Zinc Oxide mdpi.comnih.gov | Solvent-free, elevated temperatures |

| Enzymes | Lipases (e.g., Novozym 435) researchgate.net | Mild temperatures (e.g., 60°C) |

Alternative Synthesis Routes for Sulfonic Acid Esters

Beyond direct esterification and transesterification, other synthetic strategies have been developed for the preparation of sulfonic acid esters.

One widely used laboratory method is the reaction of a sulfonyl chloride (e.g., ethanesulfonyl chloride) with an alcohol (butanol) in the presence of a base like pyridine (B92270). eurjchem.com The base neutralizes the HCl generated during the reaction. youtube.com

Another mild and efficient method involves the reaction of sulfonic acids directly with trialkyl orthoformates. mdma.ch For instance, ethanesulfonic acid can be smoothly converted to its ethyl ester by reacting with triethyl orthoformate, and a similar reaction with tributyl orthoformate would yield the butyl ester. mdma.chchemicalbook.comatamanchemicals.com This reaction can often be carried out at room temperature or with gentle heating and gives high yields. mdma.ch

More recent developments include solvent-free and catalyst-free methods. One such approach utilizes dimethyl sulfate (B86663) or diethyl sulfate as both a reagent and a solvent to synthesize aryl and heteroaryl sulfonic esters, a protocol that could potentially be adapted for alkyl sulfonic acids. sci-hub.seresearchgate.net

Finally, a less common method involves reacting the sulfonic acid with an ester of phosphoric acid or an adduct formed between a strong acid ester (like sulfuric acid) and an amide such as dimethylformamide. google.com

Methods from Free Sulfonic Acids

The direct esterification of ethanesulfonic acid with butanol represents a fundamental approach to synthesizing the butyl ester. This reaction is analogous to the Fischer-Speier esterification of carboxylic acids. nih.govyoutube.com It typically requires an acid catalyst and conditions that drive the reaction equilibrium towards the product, usually by removing the water formed during the reaction. nih.gov

To facilitate this reaction, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) is often employed. youtube.com The reaction is conducted under reflux, and the water byproduct is typically removed using a Dean-Stark apparatus to shift the equilibrium to favor ester formation. nih.gov While effective, this method requires careful control of conditions to prevent side reactions, such as the dehydration of butanol.

A detailed theoretical study on the esterification of benzenesulfonic acid with methanol suggests that the direct reaction between a sulfonic acid and an alcohol is mechanistically complex, involving potential SN1 or SN2 pathways. nih.govrsc.org The study highlights that for the reaction to proceed efficiently, high concentrations of both the sulfonic acid and the alcohol are necessary, with minimal water present. enovatia.com

Table 1: Key Features of Direct Esterification from Free Sulfonic Acid

| Feature | Description |

|---|---|

| Reactants | Ethanesulfonic acid, Butanol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) |

| Conditions | Reflux, water removal (e.g., Dean-Stark trap) |

| Driving Force | Removal of water byproduct to shift equilibrium |

| Reference | Analogy to Fischer-Speier Esterification nih.govyoutube.com |

Utilizing Phosphoric Acid Esters as Reagents

The synthesis of ethanesulfonic acid, butyl ester, through the direct use of phosphoric acid esters as reagents is not a widely documented or standard method in chemical literature. Research indicates that acids weaker than sulfonic acids, including phosphoric acid, are generally ineffective at protonating an alcohol sufficiently to catalyze the formation of a sulfonate ester, even in the absence of water. enovatia.com Therefore, this pathway is not considered a conventional or efficient route for the preparation of this specific compound.

Application of Adducts of Strong Acid Esters with Amides

The application of adducts formed from strong acid esters and amides, such as Vilsmeier-type reagents, for the synthesis of sulfonate esters like butyl ethanesulfonate is not a commonly reported method. While these adducts are powerful reagents in other areas of organic synthesis, their specific application for the direct conversion of ethanesulfonic acid or its salts to the corresponding butyl ester is not well-established in the available scientific literature.

O-Alkylation Strategies for Ester Formation

A highly effective and common method for preparing sulfonate esters is the O-alkylation of a sulfonate salt. In this strategy, a salt such as sodium ethanesulfonate is reacted with an alkylating agent like a butyl halide (e.g., butyl bromide or butyl iodide). nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The ethanesulfonate anion acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide leaving group.

The general reaction is: CH₃CH₂SO₃⁻Na⁺ + CH₃(CH₂)₃-Br → CH₃CH₂SO₃(CH₂)₃CH₃ + NaBr

This method is advantageous because it avoids the use of strong acids and the need to remove water from an equilibrium. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 pathway. The choice of the leaving group on the butyl moiety is important; iodide is a better leaving group than bromide, which is better than chloride, leading to faster reaction rates.

Table 2: O-Alkylation Reaction Parameters

| Parameter | Details |

|---|---|

| Substrates | Sodium ethanesulfonate, Butyl halide (e.g., Butyl Bromide) |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Solvent | Polar aprotic (e.g., DMF, Acetone) |

| Key Advantage | Avoids harsh acidic conditions and equilibrium limitations |

Mechanistic Principles Underlying Ester Synthesis

The formation of sulfonate esters is governed by fundamental principles of nucleophilic substitution at the sulfur atom or at an alkyl carbon. The specific pathway depends on the chosen reactants and conditions.

Nucleophilic Acyl Substitution Pathways in Esterification

The term "nucleophilic acyl substitution" is most precise for carbonyl compounds. The analogous reaction at a sulfonyl center is more accurately described as nucleophilic substitution at sulfur.

When a sulfonyl chloride (e.g., ethanesulfonyl chloride) is used as the starting material to react with butanol, the mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. pearson.comyoutube.com This is followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct. youtube.com

The steps are as follows:

Nucleophilic Attack: The oxygen of butanol attacks the sulfur atom of ethanesulfonyl chloride.

Leaving Group Departure: The chloride ion is displaced, forming a protonated sulfonate ester intermediate.

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen, yielding the final neutral ester, this compound. youtube.com

This process occurs with retention of configuration at the alcohol's carbon atom because the C-O bond is not broken. chegg.com

In the case of direct esterification of free ethanesulfonic acid, theoretical studies suggest two plausible pathways. nih.gov

SN1-like pathway: This involves the formation of a highly reactive sulfonylium cation (CH₃CH₂SO₂⁺) intermediate, which is then attacked by the alcohol.

SN2-like pathway: This involves the transfer of a butyl group from a protonated butanol molecule to the ethanesulfonate anion. nih.gov

The dominant pathway is highly dependent on the reaction conditions, particularly the concentration of reactants and the presence of water. enovatia.com

Considerations of Leaving Group Effects

The concept of the leaving group is central to understanding the synthesis and reactivity of sulfonate esters.

In Ester Formation: When synthesizing the ester from ethanesulfonyl chloride, the chloride ion (Cl⁻) is the leaving group. Its departure is facilitated by the strong electrophilicity of the sulfonyl sulfur. Alternatively, if a sulfonic anhydride (B1165640) is used, a sulfonate anion (CH₃CH₂SO₃⁻) acts as the leaving group, which is an excellent leaving group due to its stability. youtube.com

In Ester Reactivity: The exceptional stability of the sulfonate anion is the primary reason why sulfonate esters themselves are excellent substrates for further nucleophilic substitution reactions. The ethanesulfonate anion (CH₃CH₂SO₃⁻) is a very weak base, being the conjugate base of a strong acid (ethanesulfonic acid). The negative charge on the resulting anion is effectively delocalized across the three oxygen atoms through resonance. youtube.com This high stability makes the sulfonate group an excellent leaving group (nucleofuge), often cited as being even better than halides. libretexts.org This property is fundamental to the use of sulfonate esters as alkylating agents in organic synthesis.

Table 3: List of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CH₃CH₂SO₃(CH₂)₃CH₃ |

| Ethanesulfonic acid | CH₃CH₂SO₃H |

| Butanol | CH₃(CH₂)₃OH |

| Sulfuric acid | H₂SO₄ |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H |

| Sodium ethanesulfonate | CH₃CH₂SO₃Na |

| Butyl bromide | CH₃(CH₂)₃Br |

| Ethanesulfonyl chloride | CH₃CH₂SO₂Cl |

| Pyridine | C₅H₅N |

| Benzenesulfonic acid | C₆H₅SO₃H |

Stereochemical Aspects in Ester Formation

The formation of a chiral center in this compound can be achieved through two primary conceptual pathways: the use of a chiral butanol or the utilization of an ethanesulfonic acid derivative that is itself chiral. The most common and well-understood method involves the former approach, particularly the use of enantiomerically pure secondary alcohols like (R)- or (S)-butan-2-ol.

Mechanistic Pathway and Retention of Stereochemistry

The reaction of a chiral alcohol with an achiral sulfonyl chloride, such as ethanesulfonyl chloride, is a cornerstone of stereospecific synthesis. This transformation is widely recognized to proceed with retention of configuration at the chiral carbon of the alcohol. The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

Crucially, the carbon-oxygen (C-O) bond of the chiral alcohol remains intact throughout the reaction. Since none of the bonds to the stereocenter are broken or formed during the esterification, the original stereochemistry of the alcohol is preserved in the resulting sulfonate ester. For example, the reaction of (S)-butan-2-ol with ethanesulfonyl chloride will yield (S)-butan-2-yl ethanesulfonate. This principle is a fundamental tool in organic synthesis, allowing for the predictable transfer of stereochemical information from a chiral starting material to a product.

Synthesis of Chiral Ethanesulfonate Esters

While specific detailed research findings on the synthesis of enantiomerically pure butyl ethanesulfonate are not extensively documented in readily available literature, the synthesis of analogous chiral sulfonate esters is well-established and serves as a direct model. The general procedure involves the slow addition of the sulfonyl chloride to a cooled solution of the chiral alcohol and a base in an inert solvent.

The table below presents a representative, though generalized, synthetic protocol for the preparation of a chiral secondary butyl sulfonate ester, based on analogous and well-understood reactions.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Expected Stereochemical Outcome |

|---|---|---|---|---|---|

| (S)-Butan-2-ol | Ethanesulfonyl chloride | Pyridine | Dichloromethane | (S)-Butan-2-yl ethanesulfonate | Retention of configuration |

| (R)-Butan-2-ol | Ethanesulfonyl chloride | Triethylamine | Diethyl ether | (R)-Butan-2-yl ethanesulfonate | Retention of configuration |

This table is illustrative and based on established principles of stereospecific sulfonylation reactions.

The specific rotation of the resulting ester is a key characteristic for confirming the stereochemical outcome. For instance, pure (S)-2-butanol has a specific rotation of +13.52°. doubtnut.comdoubtnut.com The specific rotation of the resulting (S)-butan-2-yl ethanesulfonate would be expected to be a distinct, measurable value that confirms the retention of the (S)-configuration.

Alternative Approaches to Stereochemistry

While less common for simple alkyl sulfonates, another theoretical approach to introducing chirality is to have a stereogenic center on the ethanesulfonyl group itself. This would involve substitution at the alpha-carbon of the ethyl group, creating a chiral sulfonyl chloride. The subsequent esterification with an achiral alcohol like n-butanol would then lead to a diastereomeric product. However, the synthesis of such chiral ethanesulfonyl chlorides is more complex and not a standard route for introducing stereochemistry in this context.

Chemical Reactivity and Reaction Pathway Elucidation

Hydrolytic Degradation Pathways

Hydrolysis of Ethanesulfonic acid, butyl ester, which involves the cleavage of the ester bond by water, can be significantly influenced by the presence of acids or bases.

The acid-catalyzed hydrolysis of sulfonate esters like butyl ethanesulfonate (B1225610) is a topic of detailed mechanistic study. Unlike the well-understood AAC2 mechanism for most carboxylic esters, which involves protonation of the carbonyl oxygen followed by nucleophilic attack of water, the mechanism for sulfonate esters can be more complex. chemguide.co.uk The hydrolysis of aliphatic sulfonate esters, such as ethyl ethanesulfonate, has been shown to proceed substantially through a BAL1-E1 mechanism, involving the fission of the bond between the alkyl oxygen and the carbon atom. oup.com

A key finding from tracer experiments using H₂¹⁸O is that the hydrolysis of ethyl ethanesulfonate occurs with 100% C–O bond fission, indicating that the nucleophilic attack occurs on the alkyl carbon (a BAL1 mechanism) rather than the sulfur atom. oup.com This is distinct from some cyclic sulfonate esters (sultones), where S–O fission can occur. oup.com The reaction is initiated by the protonation of the sulfonate ester. The presence of a strong acid catalyst is crucial, as weaker acids are generally ineffective at protonating the alcohol to a sufficient degree to catalyze the reaction. enovatia.com

The general mechanism can be depicted as follows:

Protonation of one of the oxygen atoms of the sulfonate group by a hydronium ion (H₃O⁺). chemguide.co.uk

Unimolecular cleavage of the C-O bond to form a butyl carbocation and ethanesulfonic acid (BAL1 pathway).

The carbocation is then attacked by water to form butanol after deprotonation.

This mechanism is supported by studies on various alkyl arenesulfonates, where the effects of solvent ionizing properties and the structure of the alkyl group point towards a reaction where ionization is the rate-controlling step. cdnsciencepub.com

The hydrolysis of sulfonate esters in the presence of a base, such as sodium hydroxide (B78521), is analogous to the saponification of carboxylic esters. chemguide.co.ukyoutube.com However, the mechanistic details have been a subject of considerable debate, with evidence presented for both concerted (SN2-type) and stepwise (addition-elimination) pathways. acs.orgnih.govrsc.org

For aliphatic sulfonate esters like butyl ethanesulfonate, the reaction with hydroxide ions generally proceeds via a nucleophilic attack on the carbon atom of the alkyl group (BAL1-E1 mechanism), leading to the formation of butanol and the ethanesulfonate anion. oup.com

Reaction: CH₃CH₂SO₂O(CH₂)₃CH₃ + OH⁻ → CH₃CH₂SO₃⁻ + HO(CH₂)₃CH₃

The mechanism of alkaline hydrolysis for sulfonate esters, in general, can be sensitive to the nature of the leaving group. Some studies on aryl sulfonates have shown a break in Brønsted correlations, suggesting a change in mechanism from a stepwise process with a pentavalent intermediate for poor leaving groups to a concerted process for good leaving groups. rsc.org However, other extensive studies suggest that a single concerted pathway via an early transition state is more likely for a range of aryl sulfonates. acs.orgnih.gov While these studies focus on aryl esters, they provide insight into the fundamental reactivity of the sulfonyl group. In the case of simple alkyl sulfonates like butyl ethanesulfonate, the attack at the α-carbon of the butyl group is the predominant pathway. oup.com

Table 1: Comparison of Fission Pathways in Hydrolysis of Sulfonate Esters oup.com

| Compound | Fission Pathway | C–O Fission (%) | S–O Fission (%) |

| Ethyl ethanesulfonate | BAL1 | 100 | 0 |

| 1,3-Propanesultone | BAL1 / SN2 at Sulfur | 85.6 | 14.4 |

The environment in which hydrolysis occurs has a profound impact on the reaction rate and equilibrium.

Presence of Water: The rate of hydrolysis is highly dependent on the concentration of water. Even small amounts of water can significantly suppress the formation of sulfonate esters from the corresponding acid and alcohol by driving the equilibrium towards hydrolysis. enovatia.compqri.org In one study, the inclusion of 5% water decreased the equilibrium level of ethyl methanesulfonate (B1217627) by approximately five-fold. enovatia.com

Solvent Effects: The rate of hydrolysis is influenced by the polarity and nucleophilicity of the solvent. In mixed solvents like water-acetone or water-dioxane, the rate changes with the solvent composition. oup.comcdnsciencepub.com For ion-dipole reactions like alkaline hydrolysis, increasing the ethanol (B145695) content in aqueous ethanol mixtures leads to a decrease in the reaction rate, which correlates with the decrease in the dielectric constant of the medium. ias.ac.in This is because a more polar solvent can better stabilize the charged transition state relative to the neutral reactants, thus accelerating the reaction.

pH and Catalysis: The hydrolysis of sulfonate esters is catalyzed by both acid and base. chemguide.co.uk The reaction is slowest at neutral pH and accelerates under acidic or alkaline conditions. Studies have shown that sulfonate ester formation (the reverse of hydrolysis) is exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol, requiring a highly acidic environment. enovatia.com Conversely, neutralizing any acid present with even a slight excess of base completely prevents ester formation and promotes hydrolysis. enovatia.comacs.org

Transesterification Reactions with Other Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new sulfonate ester and butanol.

Reaction: CH₃CH₂SO₂O(CH₂)₃CH₃ + R'OH ⇌ CH₃CH₂SO₂OR' + HO(CH₂)₃CH₃

The mechanism of transesterification can proceed under either acidic or basic catalysis, similar to hydrolysis. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of a sulfonate oxygen, making the sulfur atom more electrophilic. The new alcohol (R'OH) then acts as a nucleophile, attacking the sulfur atom or, more likely for aliphatic sulfonates, the α-carbon of the butyl group. Given the established BAL1 mechanism for hydrolysis, an analogous SN1 or SN2 reaction at the alkyl carbon is the probable pathway for transesterification.

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol (R'OH) to form a more potent nucleophile, the alkoxide (R'O⁻). This alkoxide then attacks the electrophilic carbon of the butyl group in an SN2 reaction, displacing the ethanesulfonate anion. masterorganicchemistry.com

Various catalytic systems can be employed to facilitate transesterification. While specific studies on butyl ethanesulfonate are limited, general knowledge of ester transesterification provides viable options.

Acid Catalysts: Strong mineral acids are effective, but solid acid catalysts are often preferred for ease of separation. Sulfonic acid-functionalized catalysts, such as p-toluenesulfonic acid (p-TSA) or sulfonated resins (e.g., Dowex), are commonly used for esterification and transesterification reactions. aurak.ac.aeresearchgate.net Sulfonated zeolites are also effective heterogeneous catalysts, providing strong acidic sites that promote the reaction. mdpi.com

Base Catalysts: Strong bases like sodium hydroxide or potassium hydroxide are used, typically in the form of their corresponding alkoxides (e.g., sodium ethoxide in ethanol). masterorganicchemistry.com

Organometallic Catalysts: Certain metal alkoxides, such as those of titanium(IV) or zirconium(IV), have been shown to catalyze the exchange of unactivated esters. nih.gov

Table 2: Common Catalysts for Ester Transesterification

| Catalyst Type | Examples | Phase |

| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid | Liquid |

| Heterogeneous Acid | Sulfonated Resins (Dowex), Sulfonated Zeolites | Solid |

| Homogeneous Base | Sodium Hydroxide, Potassium Ethoxide | Liquid |

| Organometallic | Zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄) | Liquid |

Aminolysis Reactions

The reaction of amines with esters, known as aminolysis, is a fundamental process in organic synthesis. In the context of this compound, this reaction leads to the formation of valuable sulfonamide derivatives. The core of this transformation lies in the nucleophilic character of amines, which facilitates an attack on the electrophilic sulfur atom of the sulfonate ester.

Formation of Sulfonamide Derivatives

The aminolysis of this compound, provides a direct route to N-substituted ethanesulfonamides. This reaction involves the displacement of the butoxy group (-OBu) by an amine. The general transformation can be represented as follows:

CH₃CH₂SO₂OBu + RNH₂ → CH₃CH₂SO₂NHR + BuOH

The success of this reaction is often dependent on the reaction conditions and the nature of the amine used. For instance, a study on the synthesis of sulfonamides from p-nitrophenylsulfonates highlighted that a variety of amines, including primary and secondary amines like propylamine (B44156) and butylamine (B146782), can effectively yield the corresponding sulfonamides. nih.gov This suggests that a similar reactivity pattern would be observed for this compound. The formation of sulfonamides is a kinetically controlled process, often involving the attack of the N-silylamine at the sulfur center, followed by the elimination of a silyl (B83357) halide. nih.gov

The synthesis of primary sulfonamides can also be achieved through various methods, including the reaction of organometallic reagents with specific sulfinylamine reagents. nih.gov While this is a different synthetic approach, it underscores the importance of the sulfonamide functional group in medicinal chemistry, with many drugs containing a primary sulfonamide moiety. nih.gov

Nucleophilic Attack by Amines

Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukyoutube.com This electron pair is attracted to the electron-deficient sulfur atom in this compound. The mechanism of this nucleophilic attack can be described as a nucleophilic substitution at the sulfur atom.

The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com Therefore, secondary amines are generally more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can play a significant role; bulky amines, such as tert-butylamine, are less nucleophilic than less hindered amines. masterorganicchemistry.com

The reaction between an amine and a sulfonate ester can be influenced by the solvent and other reagents present. For example, in the synthesis of N-tosyl pyrrolidines and piperidines, the reaction of amines with sulfonic esters can be facilitated by systems like H₂O₂-POCl₃. eurjchem.com The reaction of amines with acyl chlorides, a related reaction, is typically a violent reaction that proceeds rapidly to form an amide and an ammonium (B1175870) chloride salt. chemguide.co.ukyoutube.com This highlights the high reactivity of amines as nucleophiles.

The nucleophilic attack of the amine on the sulfur atom of the sulfonate ester leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the butoxy leaving group, results in the formation of the sulfonamide product.

Nucleophilic Substitution Reactions at the Ester Linkage

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound, can undergo such reactions at the ester linkage. These reactions can proceed through two primary pathways: unimolecular (S(_N)1) and bimolecular (S(_N)2). masterorganicchemistry.comulethbridge.ca The pathway taken is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. quora.commasterorganicchemistry.comlibretexts.org

Unimolecular (S(_N)1) Substitution Pathways and Stereochemical Outcomes

The S(_N)1 reaction is a two-step process. byjus.comquora.com The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. byjus.comchemicalnote.com In the case of this compound, this would involve the departure of the ethanesulfonate anion to form a butyl carbocation. The second step is the rapid attack of a nucleophile on the carbocation. byjus.com

Stereochemical Outcome: A key feature of the S(_N)1 reaction is its stereochemistry. The carbocation intermediate is planar, meaning the nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.comquora.comchemicalnote.com If the original ester was chiral at the carbon atom of the butyl group, this would lead to a mixture of enantiomers in the product, a process known as racemization. chemicalnote.comyoutube.com However, complete racemization is not always observed. quora.comchemicalnote.com

Bimolecular (S(_N)2) Substitution Pathways and Stereochemical Outcomes

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. ulethbridge.cachemicalnote.com This "backside attack" occurs from the side opposite the leaving group. ulethbridge.cakau.edu.sa

Stereochemical Outcome: The S(_N)2 mechanism invariably leads to an inversion of configuration at the reacting carbon center. masterorganicchemistry.comulethbridge.cayoutube.com If the starting material is a single enantiomer, the product will be the opposite enantiomer, maintaining optical purity. masterorganicchemistry.com This inversion of stereochemistry is a hallmark of the S(_N)2 pathway.

Factors Governing Reaction Selectivity and Rate

The competition between S(_N)1 and S(_N)2 pathways for this compound is governed by several interconnected factors.

| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale |

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Tertiary substrates form more stable carbocations, favoring S(_N)1. masterorganicchemistry.comresearchgate.net Primary and methyl substrates are less sterically hindered, favoring S(_N)2. ulethbridge.camasterorganicchemistry.comutexas.edu |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong, anionic nucleophiles (e.g., OH⁻, CN⁻) | The rate of S(_N)1 is independent of the nucleophile's concentration, while the rate of S(_N)2 depends on it. byjus.comquora.comaakash.ac.in Strong nucleophiles promote the concerted S(_N)2 mechanism. libretexts.orgresearchgate.net |

| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in S(_N)1 reactions. quora.comquora.com Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for S(_N)2. libretexts.orgaakash.ac.in |

| Leaving Group | Good leaving group (weak base) | Good leaving group (weak base) | A good leaving group, like the ethanesulfonate anion, is essential for both mechanisms as it can stabilize the negative charge. researchgate.netyoutube.comyoutube.com |

The butyl group in this compound is a primary alkyl group. Therefore, under most conditions, nucleophilic substitution at the ester linkage is expected to proceed predominantly via the S(_N)2 mechanism, especially with strong nucleophiles. masterorganicchemistry.comlibretexts.org However, conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, could potentially introduce a minor S(_N)1 component.

Catalytic Roles of this compound

This compound is the butyl ester of ethanesulfonic acid. While sulfonic acids themselves are strong acids, their esters are generally considered to be of low direct acidity. The potential for this compound to act as a catalyst is therefore not straightforward and would likely depend on reaction conditions that could, for example, induce the release of a proton.

Proton-Donor Properties in Organic Synthesis

In theory, for this compound to act as a proton-donor catalyst, the cleavage of the ester bond to release a proton or a protonated species would be required. This is not a typical characteristic of sulfonic acid esters under standard conditions. Acid-catalyzed reactions, such as Fischer esterification, typically utilize a free acid (like sulfuric acid or p-toluenesulfonic acid) to protonate a substrate and activate it for reaction. masterorganicchemistry.com While some ionic liquids containing sulfonic acid groups have been designed as catalysts, these materials have a different structure and mechanism of action compared to a simple alkyl ester. sciforum.net

There is a lack of specific published research demonstrating the use of this compound as a primary proton-donor catalyst in organic synthesis. Its potential efficacy in this role remains speculative and would require dedicated investigation.

Role in pH Buffering for Controlled Chemical Experiments

A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. youtube.comyoutube.comyoutube.com Buffers work by resisting changes in pH upon the addition of small amounts of an acid or a base. youtube.com The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. youtube.com

Ethanesulfonic acid is a strong acid, and therefore its ester, this compound, does not fit the definition of a weak acid needed to form a buffer system. Commercially available buffer solutions are typically based on well-characterized weak acids and bases with specific pKa values to target a desired pH range. uminho.ptaquaphoenixsci.com There is no scientific literature to support the use of this compound as a component of a pH buffering system in chemical experiments. uminho.ptresearchgate.netrsc.org

Advanced Characterization and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of Ethanesulfonic acid, butyl ester. By examining the interaction of the molecule with electromagnetic radiation, specific details of its chemical architecture can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H-NMR) is used to identify the number and type of hydrogen atoms in a molecule. For Butyl ethanesulfonate (B1225610), the spectrum would show distinct signals corresponding to the protons of the ethyl group and the butyl group. The chemical shift (δ) of these protons is influenced by the electronegative sulfonate group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

The expected signals for the ethyl group protons would be a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling with each other. The butyl group would exhibit a more complex pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom. This downfield-shifted triplet is a key indicator of the ester linkage.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and analysis of similar structures.

| Group | Protons | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| Ethyl | CH₃-CH₂-SO₂ | ~1.4 | Triplet |

| Ethyl | CH₃-CH₂-SO₂ | ~3.1 | Quartet |

| Butyl | -O-CH₂-CH₂ | ~4.2 | Triplet |

| Butyl | -O-CH₂-CH₂-CH₂ | ~1.7 | Quintet |

| Butyl | -CH₂-CH₂-CH₃ | ~1.4 | Sextet |

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. youtube.com Each chemically non-equivalent carbon atom in Butyl ethanesulfonate would produce a distinct signal in the ¹³C-NMR spectrum. youtube.com The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atom of the methylene group attached to the highly electronegative sulfonate group (-CH₂-SO₂) and the carbon of the methylene group bonded to the ester oxygen (-O-CH₂) would be the most deshielded, appearing furthest downfield. The remaining aliphatic carbons of the ethyl and butyl chains would appear at higher field (upfield).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and analysis of similar structures like p-toluenesulfonic acid n-butyl ester and butyl acetate. youtube.comchemicalbook.com

| Group | Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Ethyl | C H₃-CH₂-SO₂ | ~8 |

| Ethyl | CH₃-C H₂-SO₂ | ~48 |

| Butyl | -O-C H₂-CH₂ | ~70 |

| Butyl | -O-CH₂-C H₂-CH₂ | ~30 |

| Butyl | -CH₂-C H₂-CH₃ | ~19 |

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. nih.gov While ¹H-NMR and ¹³C-NMR establish the connectivity of atoms, 2D NOESY reveals which protons are close to each other in space, even if they are not directly bonded. nih.gov

For Butyl ethanesulfonate, a 2D NOESY experiment would show cross-peaks between protons that are less than 5 Å apart. This data would help to identify the preferred conformation of the flexible butyl chain relative to the ethanesulfonyl group. For instance, observing NOE cross-peaks between the protons of the ethyl group and specific protons of the butyl chain would indicate a folded conformation where these groups are in close proximity. The absence of such peaks would suggest a more extended conformation. This information is vital for understanding the molecule's three-dimensional shape and potential interactions. nih.gov

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. shimadzu.comnih.gov

In the context of this compound, GC-MS analysis would provide a distinct retention time from the GC column and a unique mass spectrum from the MS detector, which together serve as a reliable identifier for the compound. The mass spectrum is generated by the fragmentation of the molecule upon ionization. The fragmentation pattern for Butyl ethanesulfonate would show characteristic peaks corresponding to the loss of the butyl group, the butoxy group, or parts of the ethylsulfonyl moiety.

GC-MS is also an invaluable tool for identifying degradation products. nih.govnih.gov Ethanesulfonic acid esters are recognized as potential genotoxic impurities that can form as by-products during pharmaceutical synthesis. shimadzu.com The degradation of Butyl ethanesulfonate, for example through hydrolysis or environmental aging, could lead to the formation of smaller, more volatile compounds. nih.gov GC-MS can effectively separate and identify these degradation products, which may include ethanesulfonic acid and butanol as primary hydrolysis products, as well as various smaller alkanes, alkenes, alcohols, and aldehydes resulting from further breakdown. nih.govresearchgate.net

Table 3: Potential Degradation Products of this compound Identifiable by GC-MS Based on common degradation pathways of esters and related compounds. nih.govnih.gov

| Compound Name | Molecular Formula | Reason for Formation |

|---|---|---|

| Ethanesulfonic acid | C₂H₆O₃S | Hydrolysis |

| Butan-1-ol | C₄H₁₀O | Hydrolysis |

| Butene | C₄H₈ | Elimination/Fragmentation |

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) Applications

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds. While direct analysis of this compound using MALDI-MS is not extensively documented in readily available literature, the principles of the technique allow for hypothetical applications in its characterization. In a typical MALDI-MS experiment, the analyte is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules.

For a compound like this compound, the selection of an appropriate matrix would be crucial. Matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used for a variety of analytes and could potentially be effective. nih.gov The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺) that might be present as impurities in the sample or matrix. High-resolution MALDI-TOF (Time-of-Flight) instruments would allow for the accurate mass determination of these ions, confirming the elemental composition of the ester.

Furthermore, MALDI-MS can be a powerful tool for analyzing mixtures or reaction products. For instance, if this compound were part of a synthetic mixture or a degradation study, MALDI-MS could help in identifying its presence alongside other components, provided they have distinct molecular weights. The technique's tolerance to salts and non-volatile buffers is an advantage in such scenarios. nih.gov

| Potential MALDI-MS Application | Expected Information | Key Experimental Consideration |

| Molecular Weight Confirmation | Accurate mass of the protonated molecule or adducts. | Selection of an appropriate matrix (e.g., DHB, CHCA). |

| Mixture Analysis | Identification of this compound in the presence of other compounds. | Mass resolution sufficient to distinguish between different components. |

| Purity Assessment | Detection of impurities with different molecular weights. | Optimization of laser energy to minimize fragmentation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. nih.gov This makes it an ideal method for the analysis of this compound, particularly within complex matrices.

In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their interactions with the stationary phase of the chromatographic column. For a moderately polar compound like this compound, reversed-phase chromatography would likely be the method of choice. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.

After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used in LC-MS. nih.gov In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of the target analyte.

The power of LC-MS lies in its ability to resolve complex mixtures. For instance, if this compound were present in a pharmaceutical formulation or an environmental sample, LC-MS could separate it from other active ingredients, excipients, or contaminants before detection by the mass spectrometer. nih.gov This minimizes ion suppression effects and allows for accurate quantification even at low concentrations. Furthermore, tandem mass spectrometry (MS/MS) can be employed for even greater specificity. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and fragmented, and the resulting fragment ions are detected. This provides a unique fragmentation pattern that can be used for unambiguous identification.

| LC-MS Parameter | Typical Conditions for this compound | Purpose |

| Chromatographic Mode | Reversed-Phase | Separation based on hydrophobicity. |

| Stationary Phase | C18 | Common nonpolar phase for a wide range of analytes. nih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of compounds from the column. |

| Ionization Technique | Electrospray Ionization (ESI) | Generation of gas-phase ions. nih.gov |

| Detection Mode | Positive Ion Mode | Detection of the protonated molecule [M+H]⁺. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separation and detection of ions based on m/z. |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. azom.com This technique bombards the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. researchgate.net These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. youtube.com

For the analysis of this compound, TOF-SIMS could be employed to investigate its presence and distribution on a surface. For example, if this compound were used as a coating or was a contaminant on a material, TOF-SIMS could provide detailed chemical information about its spatial arrangement. The high mass resolution of TOF-SIMS allows for the differentiation of ions with very similar masses, aiding in the confident identification of molecular fragments characteristic of this compound. researchgate.net

In a hypothetical TOF-SIMS analysis of a surface containing this compound, one would expect to observe characteristic fragment ions in both the positive and negative ion spectra. In the positive ion spectrum, fragments corresponding to the butyl group (e.g., C₄H₉⁺ at m/z 57) and other hydrocarbon fragments would likely be present. The negative ion spectrum would be expected to show ions related to the ethanesulfonate portion of the molecule, such as C₂H₅SO₃⁻. By mapping the intensity of these characteristic ions across the sample surface, a chemical image can be generated, revealing the distribution of the compound. nih.gov

It is important to note that TOF-SIMS is a qualitative or semi-quantitative technique, as the ion yields can be highly dependent on the chemical environment (the "matrix effect"). However, for identifying the presence of a specific compound on a surface and mapping its distribution, it is an exceptionally powerful tool.

| TOF-SIMS Application | Information Obtained | Expected Characteristic Ions (Hypothetical) |

| Surface Contamination Analysis | Identification of this compound as a surface contaminant. | Positive Ions: C₄H₉⁺, various CₓHᵧ⁺ fragments. Negative Ions: C₂H₅SO₃⁻, SO₃⁻. |

| Coating Characterization | Determination of the chemical composition and uniformity of a coating containing the compound. | High-resolution mass spectra confirming the presence of molecular and fragment ions. |

| Spatial Distribution Mapping | Imaging the lateral distribution of this compound on a surface. | Chemical maps showing areas of high and low intensity for characteristic ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the sulfonate ester group (R-SO₂-O-R') and the alkyl chains (ethyl and butyl groups). The most characteristic absorptions for a sulfonate ester are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as two strong bands in the regions of approximately 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O single bond stretching vibration is expected to be observed in the 900-1000 cm⁻¹ region. The C-O stretching vibration of the ester group would likely appear in the 1000-1100 cm⁻¹ range.

In addition to the sulfonate ester group absorptions, the IR spectrum would also exhibit bands characteristic of the C-H bonds in the ethyl and butyl groups. These would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers (around 1465 cm⁻¹ for CH₂ and CH₃ bending, and a characteristic CH₃ symmetric bending around 1380 cm⁻¹).

By analyzing the positions and intensities of the absorption bands in an experimental IR spectrum and comparing them to established correlation charts, one can confirm the presence of the sulfonate ester functionality and the alkyl portions of the molecule, thus providing strong evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Expected Absorption Region (cm⁻¹) | Intensity |

| S=O (Sulfonate Ester) | Asymmetric Stretch | 1350 - 1420 | Strong |

| S=O (Sulfonate Ester) | Symmetric Stretch | 1150 - 1200 | Strong |

| S-O (Sulfonate Ester) | Stretch | 900 - 1000 | Medium to Strong |

| C-O (Ester) | Stretch | 1000 - 1100 | Medium to Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (Alkyl) | Bend | ~1465 and ~1380 | Medium |

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. shimadzu.com In GC, the sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase.

For the analysis of this compound, a capillary column with a nonpolar or mid-polar stationary phase would likely be used. A common choice would be a column coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase. The oven temperature would be programmed to start at a relatively low temperature and then ramped up to ensure the elution of the analyte and any potential impurities within a reasonable time.

The choice of detector is critical in GC. A Flame Ionization Detector (FID) is a common and robust detector that responds to most organic compounds, and it would be suitable for quantifying this compound. For higher sensitivity and structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. shimadzu.com A GC-MS system would provide both the retention time of the compound, which is characteristic under specific conditions, and its mass spectrum, which can be used for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

GC analysis can be used to determine the purity of this compound by detecting any volatile impurities. It is particularly useful for identifying and quantifying residual starting materials or by-products from its synthesis. For instance, the presence of butanol or ethanesulfonic acid (if it were volatile enough or derivatized) could be monitored.

| GC Parameter | Typical Value/Condition | Rationale |

| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | High-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the sample. |

| Oven Program | e.g., 50 °C for 1 min, then ramp to 280 °C at 10 °C/min | To achieve good separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection for organic compounds or sensitive and selective detection with structural information. shimadzu.com |

| Detector Temperature | 280-300 °C | To prevent condensation of the analytes. |

Size-Exclusion Chromatography (SEC) for Polymeric Systems

Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. While this compound as a discrete small molecule would not typically be analyzed by SEC, its characterization becomes highly relevant if it is incorporated as a monomer or a functional additive into a polymeric system.

In such a scenario, SEC would be employed to analyze the resulting polymer. The technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By comparing the elution profile of the polymer containing the ethanesulfonate moiety to that of the parent polymer, one can infer changes in molecular weight and size distribution resulting from the incorporation of the butyl ethanesulfonate unit. This is particularly crucial in quality control and in understanding how such additives might influence the polymer's physical properties.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound, which could be prepared via the esterification of ethanesulfonic acid with butanol, TLC can be used to qualitatively track the consumption of reactants and the formation of the product.

A typical TLC analysis for this reaction would involve spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials (ethanesulfonic acid and butanol) as references. The plate is then developed in a suitable solvent system. Since the product, this compound, is less polar than the starting ethanesulfonic acid, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. researchgate.net

For visualization, various staining agents can be used since sulfonic acids and their esters are not typically UV-active. A common general-purpose stain is p-anisaldehyde stain, which reacts with a wide range of functional groups upon heating to produce colored spots. researchgate.netepfl.ch

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Spot for Ethanesulfonic Acid (Reactant) | Spot for Butyl Ethanesulfonate (Product) | Observations |

| t = 0 | Strong | None | Reaction initiated. |

| t = 1 hr | Fading | Appearing | Product formation is observed. |

| t = 4 hr | Very Faint | Strong | Reaction nearing completion. |

| t = 8 hr | Absent | Very Strong | Reaction is complete. |

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. chiralpedia.com It is a critical analytical technique in the pharmaceutical and fine chemical industries where the chirality of a molecule can dictate its biological activity. eijppr.com

It is crucial to note that This compound (CH₃CH₂SO₃(CH₂)₃CH₃) is an achiral molecule . It does not possess a stereocenter and therefore does not have enantiomers. As such, chiral chromatography is not an applicable technique for analyzing its enantiomeric purity.

However, the principles of chiral chromatography are highly relevant for the analysis of related chiral sulfonic acids and their esters, which are an important class of compounds in asymmetric synthesis. nih.gov The following sections discuss the methodologies that would be applied if one were analyzing a chiral analogue.

The separation of enantiomers in chiral chromatography is achieved through the use of a Chiral Stationary Phase (CSP). eijppr.com The CSP creates a chiral environment within the column, leading to transient diastereomeric interactions with the enantiomers of the analyte. These differing interactions result in different retention times, allowing for their separation. chiralpedia.com

Several classes of CSPs are available, each with different chiral recognition mechanisms:

Pirkle-Type Phases: These are based on small chiral molecules, often with π-acidic or π-basic aromatic rings, that are covalently bonded to a support like silica gel. Chiral recognition relies on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com

Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are among the most widely used CSPs due to their broad applicability. eijppr.com The helical structure of these polymers creates chiral grooves that can include one enantiomer preferentially. nih.gov

Zwitterionic Phases: These CSPs contain both a positive and a negative charge. For the separation of chiral sulfonic acids, a zwitterionic CSP might feature a positively charged group (like a quaternary amine) to interact with the anionic sulfonate group and a chiral selector to differentiate between the enantiomers. nih.gov

Macrocyclic Antibiotic Phases: Vancomycin and teicoplanin are examples of macrocyclic glycopeptides used as CSPs. They have complex three-dimensional structures with multiple stereocenters and functional groups capable of various interactions. eijppr.com

The composition of the mobile phase plays a critical role in modulating the enantioselectivity of a chiral separation. researchgate.net Small changes in the type and concentration of mobile phase modifiers can significantly impact the retention and resolution of enantiomers.

Organic Modifiers: In normal-phase chromatography, alcohols like ethanol (B145695) or isopropanol (B130326) are often added to a nonpolar solvent such as hexane. These modifiers can compete with the analyte for polar interaction sites on the CSP, thereby influencing retention times. The choice of alcohol can sometimes even invert the elution order of the enantiomers. nih.gov

Acidic and Basic Additives: For the separation of acidic compounds like chiral sulfonic acids, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base to the mobile phase can control the ionization state of both the analyte and the CSP. This is particularly important for ion-exchange-based separations on zwitterionic or amine-based CSPs. chiraltech.com The pH of the mobile phase can be a critical parameter to optimize for achieving the desired separation. nih.gov

Elemental Compositional Analysis

The elemental composition of this compound can be determined and verified through a combination of theoretical calculations and experimental techniques. Its chemical formula is C₆H₁₄O₃S.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 43.35 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.49 |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.88 |

| Sulfur | S | 32.065 | 1 | 32.065 | 19.29 |

| Total | 166.24 | 100.00 |

Experimentally, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (166.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Thermal Analysis in Material Science Contexts (e.g., if incorporated into polymers)

While this compound itself is a liquid at room temperature, its thermal properties become significant when it is used as an additive or comonomer in polymers. wikipedia.orgsigmaaldrich.com Thermal analysis techniques can elucidate the effect of its incorporation on the thermal stability and transitions of the host polymer.

Thermogravimetric Analysis (TGA) is a key technique used to measure the change in mass of a material as a function of temperature. For a polymer containing sulfonate ester groups, TGA can reveal the temperatures at which different degradation processes occur. For instance, studies on sulfonated polymers show that the sulfonic acid group or its ester derivative is often the first to degrade, typically at a lower temperature than the main polymer backbone. dtic.mil This initial mass loss step can be quantified to determine the degree of functionalization. The exchange of the counter-ion in sulfonated polymers has been shown to significantly enhance thermal stability. tue.nl

Differential Scanning Calorimetry (DSC) is another important thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The incorporation of a small molecule like this compound can act as a plasticizer, potentially lowering the Tg of the polymer and making it more flexible.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to study thermal transitions, such as melting, crystallization, and glass transitions.

Research Findings: Specific experimental DSC data for this compound is not extensively available in the public domain. However, a typical DSC analysis of a pure liquid organic ester would be expected to show distinct thermal events. Upon heating a solidified sample, a DSC thermogram would likely exhibit an endothermic peak corresponding to the melting point. The area under this peak can be integrated to determine the enthalpy of fusion, which is the energy required to change the substance from a solid to a liquid state. The precise melting temperature and enthalpy are characteristic of the compound's purity and crystalline structure.

Below is an illustrative data table representing a hypothetical DSC analysis of this compound under a controlled nitrogen atmosphere.

Interactive Data Table: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Note: The data in this table is illustrative and represents a plausible analysis for a compound of this type. It is not based on published experimental results for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials.

Research Findings: While specific TGA thermograms for this compound are not readily found in scientific literature, the thermal stability of alkyl sulfonates can be discussed based on related compounds. Generally, sulfonate esters are known to be more thermally stable than their sulfate (B86663) ester counterparts. nih.gov The degradation mechanism for alkyl sulfonates typically involves the cleavage of the C-O bond of the ester group. A TGA analysis of this compound would show a curve with a stable mass up to a certain temperature, followed by a sharp decrease as the compound decomposes. The onset temperature of this mass loss is a key indicator of its thermal stability.

The following is a hypothetical data table from a TGA experiment on this compound, indicating its likely decomposition profile in an inert atmosphere.

Interactive Data Table: Hypothetical TGA Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (Tonset) | 210 °C |

| Temperature at 5% Mass Loss | 225 °C |

| Temperature at 50% Mass Loss | 250 °C |

Note: The data in this table is hypothetical and intended to illustrate the expected thermal stability of an alkyl sulfonate ester. It is not based on published experimental results for this compound.

Surface Characterization for Materials Research

In materials science, this compound could potentially be used in formulations for coatings, lubricants, or as an additive in polymer matrices. In such applications, its surface properties are of paramount importance. Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Stiffness

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. nih.gov Beyond imaging, AFM can also perform force spectroscopy to measure local mechanical properties, such as stiffness (Young's Modulus) and adhesion. youtube.com

Research Findings: There is no specific research available that details the AFM analysis of this compound surfaces. However, a hypothetical application can be described. If this compound were used to create a thin film on a substrate, AFM could be employed to evaluate the quality and properties of that film.

Surface Topography: Tapping-mode AFM would reveal the surface morphology of the film. The resulting images could be analyzed to quantify parameters such as average roughness (Ra) and root-mean-square roughness (Rq), which are crucial for applications requiring smooth and uniform surfaces.

Surface Stiffness: By using the AFM tip to indent the surface at various points and measuring the cantilever's deflection, force-indentation curves can be generated. nih.gov Fitting these curves to a suitable contact mechanics model, like the Hertz model, allows for the calculation of the local Young's modulus, a measure of the material's stiffness. nih.gov This would be valuable in understanding how the compound affects the mechanical properties of a composite material or how a coating might respond to mechanical stress.

An illustrative data table is provided below to show the type of data that could be obtained from an AFM analysis of a hypothetical thin film of the compound.

Interactive Data Table: Hypothetical AFM Analysis of an this compound Film

| Parameter | Measurement | Description |

|---|---|---|

| Average Roughness (Ra) | 1.2 nm | The arithmetic average of the absolute values of the surface height deviations. |

| RMS Roughness (Rq) | 1.5 nm | The root mean square average of the surface height deviations. |

Note: The data presented is for a hypothetical thin film of this compound and serves as an example of the characterization capabilities of AFM. It is not derived from experimental studies on this specific compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and for analyzing the distribution of electrons within the molecule.

The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov For sulfonate esters, the HOMO is typically localized on the sulfonate oxygen atoms, while the LUMO is often centered on the σ* orbital of the S-O-C bond, indicating its susceptibility to nucleophilic attack at the carbon atom.

Table 1: Predicted Geometric and Electronic Properties of an Alkyl Ethanesulfonate (B1225610) Analog (Ethyl Ethanesulfonate) Note: This data is for ethyl ethanesulfonate and is used as an illustrative example for the properties of ethanesulfonic acid, butyl ester.

| Property | Predicted Value | Significance |

| S=O bond length | ~1.43 Å | Double bond character |

| S-O (ester) bond length | ~1.60 Å | Single bond character |

| O-C (ester) bond length | ~1.45 Å | Single bond character |

| S-C bond length | ~1.77 Å | Single bond character |

| HOMO Energy | ~ -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 9.0 eV | Chemical stability and reactivity |

Data is estimated based on typical values from computational studies on similar small organic molecules and data available in public repositories like PubChem for ethyl ethanesulfonate. nih.govnih.gov

Quantum chemical calculations are instrumental in mapping the energetic profiles of chemical reactions, such as the esterification of ethanesulfonic acid with butanol to form the butyl ester. These profiles illustrate the energy changes as reactants are converted to products, passing through transition states and intermediates.

The acid-catalyzed esterification of sulfonic acids can proceed through different mechanisms, primarily the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. libretexts.org DFT calculations can be used to determine the activation energies for these pathways, which helps in identifying the most probable reaction mechanism.

S(_N)2 Pathway: In this concerted mechanism, the alcohol (butanol) attacks the sulfur atom (or the α-carbon of the protonated alcohol) at the same time as the leaving group departs. This pathway involves a single transition state. For sulfonic acid esterification, an S(_N)2-like mechanism where the protonated alcohol is attacked by the sulfonate anion is considered plausible. libretexts.org

S(_N)1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate. In the context of esterification, this would involve the formation of a sulfonylium cation or a butyl carbocation, which is then attacked by the other reactant. The S(_N)1 pathway is generally favored for tertiary substrates and in polar protic solvents. libretexts.orgyoutube.com